molecular formula C11H14O2 B13898580 5-Cyclohexylfuran-2-carbaldehyde

5-Cyclohexylfuran-2-carbaldehyde

Cat. No.: B13898580
M. Wt: 178.23 g/mol
InChI Key: QONPIBYWWMKOSY-UHFFFAOYSA-N
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Description

5-Cyclohexylfuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a cyclohexyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylfuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl ketone with furfural in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylfuran-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 5-Cyclohexylfuran-2-carboxylic acid.

    Reduction: 5-Cyclohexylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-Cyclohexylfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2(5H)-furanone: Another furan derivative with a hydroxyl group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

    Furfural: A simpler furan derivative with an aldehyde group.

Uniqueness

5-Cyclohexylfuran-2-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities with specific biological activities.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclohexylfuran-2-carbaldehyde

InChI

InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

QONPIBYWWMKOSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

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